molecular formula C7H11NO B6264171 2-(1-Hydroxycyclopentyl)acetonitrile CAS No. 14368-37-7

2-(1-Hydroxycyclopentyl)acetonitrile

Cat. No. B6264171
CAS RN: 14368-37-7
M. Wt: 125.17 g/mol
InChI Key: LGZCCERSJXVXMD-UHFFFAOYSA-N
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Description

“2-(1-hydroxycyclopentyl)acetonitrile” is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 .


Synthesis Analysis

There are three known synthesis methods for “this compound”. The yield of the reaction is approximately 85% . The reaction conditions involve the use of diphenyl ditelluride and acetic acid in methanol at 50 degrees Celsius .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H11NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-5H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

“2-(1-hydroxycyclopentyl)acetonitrile” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1-hydroxycyclopentyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZCCERSJXVXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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